molecular formula C5H10ClNO2S B8015014 (S)-Thiomorpholine-3-carboxylic acid hydrochloride

(S)-Thiomorpholine-3-carboxylic acid hydrochloride

Cat. No.: B8015014
M. Wt: 183.66 g/mol
InChI Key: MDEBHEMVODXCAC-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Thiomorpholine-3-carboxylic acid hydrochloride (CAS: 2718120-85-3) is a chiral organic compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . It is a hydrochloride salt of the thiomorpholine derivative, characterized by a sulfur atom in the morpholine ring and a carboxylic acid group at the 3-position. The compound is typically stored under dry, room-temperature conditions and is associated with safety hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Its stereochemistry, defined by the (S)-configuration, is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity .

Properties

IUPAC Name

(3S)-thiomorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBHEMVODXCAC-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiomorpholine Ring

The thiomorpholine scaffold is constructed via cyclization of precursors containing sulfur and nitrogen atoms. A common approach involves reacting cysteine derivatives with α,ω-dihaloalkanes under basic conditions. For example, L-cysteine methyl ester reacts with 1,2-dibromoethane in the presence of triethylamine to form the thiomorpholine ring. The stereochemistry at the 3-position is preserved by utilizing chiral starting materials, ensuring the (S)-configuration is retained throughout the synthesis.

Protection of the Carboxylic Acid Group

To prevent unwanted side reactions during subsequent steps, the carboxylic acid moiety is protected as a tert-butyl ester. This is achieved by treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc group provides stability under acidic and basic conditions, facilitating further functionalization.

Sulfonylation and Functionalization

The nitrogen atom in the thiomorpholine ring undergoes sulfonylation to introduce a sulfonyl group, enhancing the compound’s reactivity for downstream coupling reactions. 4-(Pyridin-4-yloxy)benzenesulfonyl chloride is employed as the sulfonating agent, with the reaction conducted in dimethylformamide (DMF) at 0–5°C to minimize racemization.

Deprotection and Hydrochloride Salt Formation

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free carboxylic acid. Subsequent treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization Step : Elevated temperatures (60–80°C) in aqueous ethanol improve ring closure efficiency, achieving yields >85%.

  • Sulfonylation : Conducting the reaction at 0–5°C in DMF prevents sulfonate hydrolysis and maintains stereochemical integrity.

Catalytic and Stoichiometric Considerations

  • Boc Protection : A 1:1.2 molar ratio of intermediate to Boc₂O ensures complete protection without excess reagent waste.

  • Acid Catalysis : Substoichiometric TFA (0.1 equiv.) accelerates deprotection while minimizing racemization.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsTemperatureYield (%)
CyclizationL-Cysteine methyl ester, 1,2-dibromoethane80°C87
Boc ProtectionBoc₂O, DMAP, DCM25°C92
Sulfonylation4-(Pyridin-4-yloxy)benzenesulfonyl chloride0–5°C78
DeprotectionTFA/DCM (1:4 v/v)25°C95

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified using flash column chromatography on silica gel with ethyl acetate/hexane gradients. The (S)-enantiomer is isolated with >99% purity, confirmed by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).

Crystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1) to afford needle-like crystals. X-ray diffraction confirms the (S)-configuration and salt formation.

Analytical Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 5.2 Hz, 1H, CH), 3.85–3.72 (m, 2H, SCH₂), 3.45–3.30 (m, 2H, NCH₂).

  • IR (KBr): 1730 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, absent in final product).

Chiral Purity Assessment

Chiral HPLC analysis confirms an enantiomeric excess (ee) of 99.5% using a Chiralcel OD-H column (hexane:ethanol 85:15, 1 mL/min).

Challenges and Considerations in Synthesis

Stereochemical Integrity

Racemization risks arise during acidic deprotection steps. Mitigation strategies include:

  • Using TFA at 0°C for Boc removal.

  • Minimizing reaction times (<2 hours) during HCl salt formation.

Scalability Issues

Industrial-scale production faces challenges in solvent recovery and waste management. Continuous flow systems are being explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: (S)-Thiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the nitrogen or sulfur atoms can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-Thiomorpholine-3-carboxylic acid hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

Key Applications:

  • Neurological Disorders: It is utilized in the development of drugs aimed at treating neurological conditions due to its ability to modulate specific enzyme activities .
  • Proton Pump Inhibition: The compound acts as a proton pump inhibitor, which is beneficial for treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD).

Case Study:
A recent study demonstrated the efficacy of this compound in inhibiting proton pumps, leading to reduced gastric acid secretion in animal models.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.

Reactions:

  • Amidation Reactions: It can be used in direct amidation reactions with various amines, yielding high-purity amides without extensive purification processes .
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohol derivatives.

Data Table: Chemical Reactions of this compound

Reaction TypeProduct TypeCommon Reagents
OxidationSulfoxides/SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAlcohol DerivativesLithium aluminum hydride, sodium borohydride
SubstitutionAlkylated DerivativesAlkylating/acylating agents

Agrochemical Formulations

The compound is also significant in the agrochemical sector, where it enhances the efficacy of pesticides and herbicides.

Applications:

  • Improved Absorption: Its chemical properties allow for better absorption and stability of active ingredients in agrochemicals .

Case Study:
Research indicated that formulations containing this compound exhibited improved efficacy against common agricultural pests compared to standard formulations .

Material Science

In material science, this compound is explored for developing new materials with enhanced properties.

Applications:

  • Polymer Development: It is used in creating polymers that exhibit improved mechanical and thermal properties, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of (S)-Thiomorpholine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can interact with the active sites of enzymes, affecting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Stereochemical Differences: (S)- vs. (R)-Enantiomers

The (S)- and (R)-enantiomers of thiomorpholine-3-carboxylic acid hydrochloride (CAS 2718120-85-3 and 67362-31-6) share identical molecular formulas and physical properties (e.g., melting point, solubility) but exhibit opposite optical rotations. Enantiomeric purity is critical in drug development, as seen in other chiral pharmaceuticals like Jatrorrhizine hydrochloride (). While specific biological data for these enantiomers are unavailable in the provided evidence, analogous compounds demonstrate that stereochemistry can drastically alter receptor binding and metabolic stability .

Functional Group Modifications: Ester vs. Carboxylic Acid

The ethyl ester derivative (CAS 159381-07-4) replaces the carboxylic acid with an ethyl ester group, increasing lipophilicity (molecular weight: 211.71 vs. This modification is common in prodrug design, as esters are hydrolyzed in vivo to release the active carboxylic acid . highlights its industrial use in pesticides and active pharmaceutical ingredients (APIs), suggesting broader applicability compared to the parent acid.

Oxidation State: Sulfur vs. Sulfone

The 1,1-dioxide derivative (CAS 1461706-29-5) features a sulfone group, which enhances polarity and oxidative stability. Sulfone derivatives are often employed in medicinal chemistry to modulate pharmacokinetics or reduce toxicity.

Salt vs. Free Base Forms

The hydrochloride salt form of (S)-thiomorpholine-3-carboxylic acid offers superior aqueous solubility compared to its free base (CAS 73401-53-3), a common strategy for improving bioavailability in drug formulations. Similar trends are observed in other hydrochloride salts, such as Nicardipine Hydrochloride (), where salt formation enhances stability and dissolution rates.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The ethyl ester hydrochloride (CAS 159381-07-4) is listed under "Active Pharm Ingredients" in , indicating its role in synthesizing therapeutic agents.
  • Safety Considerations : The 1,1-dioxide derivative (CAS 1461706-29-5) requires specialized handling protocols, underscoring the impact of functional groups on hazard profiles .
  • Chiral Synthesis : The availability of both (S)- and (R)-enantiomers () supports asymmetric catalysis and enantioselective drug development.

Limitations and Data Gaps

The provided evidence lacks detailed biological activity, melting points, or solubility data for direct comparisons. Further studies are needed to quantify enantioselective effects and application-specific performance.

Biological Activity

(S)-Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring structure that includes a sulfur atom, contributing to its unique chemical behavior. The molecular formula is C5H10ClNO2SC_5H_10ClNO_2S, with a molecular weight of approximately 183.7 g/mol. The compound typically appears as a white solid and has a melting point range of 270-278°C .

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . Notably, it exhibits significant inhibition of proton pumps, which are critical in regulating gastric acid secretion. This property suggests potential applications in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Enzyme Inhibition

The compound's mechanism involves the competitive inhibition of proton pumps, leading to decreased gastric acid production. This action is essential for managing acid-related disorders and highlights the compound's pharmacological relevance.

Therapeutic Applications

Given its biological properties, this compound has several potential therapeutic applications:

  • Gastrointestinal Disorders : Its proton pump inhibition suggests efficacy in treating GERD and peptic ulcers.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infectious disease treatment .
  • Neurological Disorders : The compound serves as an important intermediate in synthesizing pharmaceuticals targeting neurological conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.

StudyFindings
In vitro Cytotoxicity Study Research indicated that this compound demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal activities, indicating that this compound may share these properties .
Proton Pump Inhibition Investigations confirmed the compound's role as a proton pump inhibitor, supporting its use in treating gastric disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
MorpholineSimilar ring structureSolvent and reagent in organic synthesis
ThiomorpholineParent compoundEnzyme inhibition
2-ThiazolidinoneThiazolidine ringAntimicrobial properties
4-ThiazolidinoneThiazolidine ringAntidiabetic properties

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that confer distinct biological activities not found in many similar compounds.

Q & A

Q. Table 1: Comparative Physicochemical Properties of Thiomorpholine Derivatives

CompoundMolecular WeightBoiling Point (°C)Solubility (Water)
(S)-Thiomorpholine-3-carboxylic acid HCl211.71297.5High
Thiomorpholine-1,1-dioxide HCl228.70N/AModerate
4-Ethylthiomorpholine-3-carboxylic acid HCl196.00N/AHigh

Q. Table 2: Common Impurities in Synthesis

ImpuritySourceDetection Method
Ethyl ester byproductIncomplete hydrolysisHPLC (RT = 8.2 min)
Racemic contaminationPoor chiral resolutionChiral HPLC (ee < 98%)
Oxidized thiomorpholineAir exposure during storageHRMS ([M+H]+ = 229.05)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.